3,3-Dimethyl-2-(tolu-4-yl)butanoic acid

Description

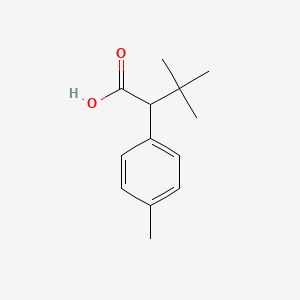

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-(4-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-5-7-10(8-6-9)11(12(14)15)13(2,3)4/h5-8,11H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFYPVWJMNBRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1888942-90-2 | |

| Record name | 3,3-dimethyl-2-(4-methylphenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Advanced Structural Characterization Methodologies for 3,3 Dimethyl 2 Tolu 4 Yl Butanoic Acid

Systematic IUPAC Nomenclature Derivation

The systematic name for a chemical compound is derived following the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The derivation for 3,3-Dimethyl-2-(tolu-4-yl)butanoic acid is as follows:

Identification of the Parent Chain : The longest continuous carbon chain containing the principal functional group (the carboxylic acid) is identified. In this case, the longest chain is a four-carbon chain, which corresponds to the parent alkane, butane. The presence of the carboxylic acid group (-COOH) at one end of this chain changes the suffix from "-e" to "-oic acid". Thus, the parent name is butanoic acid.

Numbering the Parent Chain : The carbon atom of the carboxylic acid group is assigned the number 1 (C1). The rest of the chain is numbered sequentially.

Identifying and Locating Substituents :

Two methyl groups (-CH₃) are attached to the third carbon atom (C3). This is indicated by the prefix "3,3-dimethyl-".

A tolyl group is attached to the second carbon atom (C2). The tolyl group is a derivative of toluene (B28343) (methylbenzene). The numbering of the tolyl ring begins at the point of attachment to the parent chain. The methyl group on the tolyl ring is at the fourth position, hence it is a "tolu-4-yl" group. In common nomenclature, this is also known as a para-tolyl group.

Assembling the Full IUPAC Name : The substituents are listed alphabetically (dimethyl before tolyl) and prefixed to the parent name. Therefore, the systematic IUPAC name is 3,3-Dimethyl-2-(4-tolyl)butanoic acid .

| Component | Identification | Nomenclature |

| Parent Chain | 4-carbon carboxylic acid | Butanoic acid |

| Substituent 1 | Two methyl groups at C3 | 3,3-dimethyl |

| Substituent 2 | 4-methylphenyl group at C2 | 2-(tolu-4-yl) or 2-(4-tolyl) |

| Full IUPAC Name | Assembled name | 3,3-Dimethyl-2-(4-tolyl)butanoic acid |

Stereochemical Analysis: Chiral Center at C2 and Enantiomeric Forms

The stereochemistry of a molecule is crucial to its physical, chemical, and biological properties. For this compound, the key stereochemical feature is the presence of a chiral center.

The carbon atom at the C2 position is bonded to four different groups:

A hydrogen atom (-H)

A carboxylic acid group (-COOH)

A tert-butyl group (-C(CH₃)₃)

A 4-tolyl group (-C₆H₄CH₃)

This makes the C2 carbon a stereocenter, and as a result, the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-3,3-Dimethyl-2-(4-tolyl)butanoic acid and (S)-3,3-Dimethyl-2-(4-tolyl)butanoic acid.

Absolute Configuration Determination Strategies

Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of the atoms of a chiral molecular entity, is a critical aspect of stereochemistry. Several advanced analytical techniques can be employed for this purpose:

X-ray Crystallography : This is the most definitive method for determining absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. nih.gov This technique requires the formation of a suitable single crystal, which can sometimes be a challenging step.

Chiral Chromatography : This technique involves the separation of enantiomers using a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. By comparing the elution order with that of a known standard, the absolute configuration can be inferred.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) : These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimental VCD or ECD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the configuration of the sample can be determined.

Diastereomeric Considerations in Mixtures

When a molecule with one chiral center, such as this compound, is part of a mixture containing another chiral compound, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by conventional techniques like chromatography or crystallization.

For instance, if the racemic mixture of (R)- and (S)-3,3-Dimethyl-2-(4-tolyl)butanoic acid is reacted with a single enantiomer of a chiral amine, for example, (R)-1-phenylethylamine, two diastereomeric salts will be formed:

((R)-3,3-Dimethyl-2-(4-tolyl)butanoic acid) • ((R)-1-phenylethylamine)

((S)-3,3-Dimethyl-2-(4-tolyl)butanoic acid) • ((R)-1-phenylethylamine)

These diastereomeric salts can then be separated, and the pure enantiomers of the original acid can be recovered by removing the chiral resolving agent.

Conformational Analysis and Steric Interactions within the Molecular Architecture

The three-dimensional shape of a molecule, or its conformation, is determined by the rotation around its single bonds. The various conformations of a molecule have different potential energies due to steric and electronic effects.

In 3,3-Dimethyl-2-(4-tolyl)butanoic acid, significant steric hindrance is expected due to the presence of the bulky tert-butyl group and the 4-tolyl group attached to the same carbon atom (C2). The rotation around the C2-C3 bond and the C2-aryl bond will be restricted.

Rotation around the C2-C3 bond : The large tert-butyl group will sterically clash with the 4-tolyl group and the carboxylic acid group upon rotation. This will lead to a high energy barrier for rotation, and the molecule will preferentially adopt conformations that minimize these steric interactions.

Rotation around the C2-aryl bond : The orientation of the 4-tolyl ring relative to the rest of the molecule will also be influenced by steric factors. The planar phenyl ring will seek to orient itself to avoid eclipsing interactions with the substituents on C2.

The interplay of these steric interactions will dictate the lowest energy conformation of the molecule, which in turn will influence its reactivity and intermolecular interactions. Computational chemistry methods, such as molecular mechanics and quantum chemical calculations, can be used to model the potential energy surface of the molecule and predict its most stable conformations.

| Interaction | Groups Involved | Consequence |

| Steric Hindrance | tert-butyl group and 4-tolyl group | Restricted rotation around the C2-C3 bond. |

| Steric Repulsion | tert-butyl group and carboxylic acid group | Further restriction of rotation and preference for staggered conformations. |

| Aryl Group Orientation | 4-tolyl group and C2 substituents | The plane of the aromatic ring will likely be angled to minimize steric clash. |

Synthetic Methodologies for 3,3 Dimethyl 2 Tolu 4 Yl Butanoic Acid

Retrosynthetic Analysis Strategies

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule to identify potential starting materials and synthetic pathways. For 3,3-dimethyl-2-(tolu-4-yl)butanoic acid, the analysis focuses on disconnecting the molecule at strategic positions to reveal simpler, more readily available precursors.

The structure of this compound offers several points for logical disconnection. The most strategically significant disconnections are at the α-carbon, breaking either the bond to the p-tolyl group or the bond to the tert-butyl group.

Disconnection A (Cα-Aryl Bond): This disconnection breaks the bond between the α-carbon and the p-tolyl ring. This approach is generally less common for this type of structure but could be envisioned through cross-coupling methodologies.

Synthon: An α-carbanion on a 3,3-dimethylbutanoic acid derivative and a p-tolyl cation or radical equivalent.

Synthetic Equivalents: A metalated derivative of 3,3-dimethylbutanoic acid ester (e.g., an enolate) and a p-tolyl halide (for a coupling reaction).

Disconnection B (Cα-Alkyl Bond): This is often the most logical and convergent approach. It involves disconnecting the bond between the α-carbon and the bulky tert-butyl group.

Synthon: A nucleophilic p-tolylacetic acid equivalent (an α-carbanion) and an electrophilic tert-butyl cation equivalent.

Synthetic Equivalents: The enolate of p-tolylacetic acid or its ester/nitrile derivative, and a tert-butyl halide (e.g., tert-butyl bromide).

Disconnection C (Cα-COOH Bond): This disconnection involves removing the carboxylic acid group, which can be installed via carboxylation of a Grignard reagent.

Synthon: A 2-(p-tolyl)-3,3-dimethylbutyl carbanion.

Synthetic Equivalent: 1-bromo-2-(p-tolyl)-3,3-dimethylbutane, which can be converted to the corresponding Grignard reagent.

The table below summarizes the key disconnections and their corresponding synthetic equivalents.

| Disconnection Label | Bond Cleaved | Synthon 1 (Nucleophile) | Synthetic Equivalent 1 | Synthon 2 (Electrophile) | Synthetic Equivalent 2 |

| A | Cα—Aryl | 3,3-dimethylbutanoate (B8739618) α-carbanion | Lithium enolate of methyl 3,3-dimethylbutanoate | p-tolyl cation | p-Tolyl iodide |

| B | Cα—tert-Butyl | p-tolylacetate α-carbanion | Lithium enolate of ethyl p-tolylacetate | tert-butyl cation | tert-Butyl bromide |

| C | Cα—COOH | 2-(p-tolyl)-3,3-dimethylbutyl carbanion | 2-(p-tolyl)-3,3-dimethylbutylmagnesium bromide | Electrophilic CO₂ | Carbon Dioxide (CO₂) |

Based on the retrosynthetic analysis, several key precursors can be proposed. The most promising route, stemming from Disconnection B, identifies p-tolylacetic acid or its derivatives as fundamental starting materials.

From Disconnection B:

Precursors: p-Tolylacetic acid, ethyl p-tolylacetate, or p-tolylacetonitrile. These serve as the backbone containing the aromatic ring and the α-carbon. The other key precursor is a tert-butylating agent, such as tert-butyl bromide.

Intermediate: The immediate precursor to the final acid would be the corresponding ester or nitrile, namely ethyl 3,3-dimethyl-2-(p-tolyl)butanoate or 3,3-dimethyl-2-(p-tolyl)butanenitrile.

From Disconnection C:

Precursors: To form the necessary Grignard reagent, one would need 1-bromo-2-(p-tolyl)-3,3-dimethylbutane. This halide itself requires a multi-step synthesis, likely starting from p-tolyl tert-butyl ketone.

Intermediate: The halomagnesium carboxylate salt formed after the addition of the Grignard reagent to carbon dioxide is the key intermediate before acidic workup. libretexts.org

The primary synthetic challenge is the creation of the Cα-C(CH₃)₃ bond. The direct alkylation of a p-tolylacetic acid enolate with a tert-butyl halide is exceptionally difficult due to the high steric hindrance of both the nucleophile (especially after deprotonation) and the tertiary electrophile, which strongly favors elimination (E2) over substitution (Sₙ2) pathways.

Strategic Adjustments:

Utilize a Less Hindered Nucleophile: Using p-tolylacetonitrile as the starting material can be advantageous. The linear geometry of the nitrile group may reduce some steric clash compared to an ester, and the resulting α-carbanion is highly stabilized, facilitating the reaction.

Alternative C-C Bond Formation: Instead of direct alkylation, a Grignard-type addition to a ketone can be considered. For example, the addition of a tert-butyl Grignard reagent to an α-keto ester like ethyl p-tolylglyoxylate would form a tertiary alcohol that would require subsequent deoxygenation and reduction steps, adding complexity to the synthesis.

Direct Synthesis Approaches

Direct synthesis approaches translate the retrosynthetic plans into practical laboratory procedures. These methods focus on either forming the carbon skeleton first via C-C bond formation reactions or preparing a precursor that can be converted to the carboxylic acid via functional group interconversion.

The construction of the sterically congested carbon framework is the crux of the synthesis.

Alkylation of Carbanions: A direct and highly convergent method involves the alkylation of an active methylene (B1212753) compound. The α-alkylation of arylacetic acids is a fundamental transformation. nih.gov A common approach involves generating a dianion from p-tolylacetic acid using a strong base like lithium diisopropylamide (LDA) and then reacting it with an alkyl halide. orgsyn.org However, due to the high propensity of tert-butyl halides to undergo elimination, this specific transformation is challenging. A more viable substrate for alkylation is p-tolylacetonitrile, which can be deprotonated at the α-position to form a resonance-stabilized carbanion, followed by reaction with a tert-butylating agent.

Grignard Additions to Ketones followed by Oxidation: An alternative strategy involves the reaction of a Grignard reagent with a ketone to form a secondary alcohol, which can then be oxidized to the target carboxylic acid. A plausible route is:

Ketone Synthesis: Preparation of p-tolyl tert-butyl ketone.

Grignard Addition: Reaction of this ketone with a one-carbon Grignard reagent like methylmagnesium bromide is not productive as it would lead to a tertiary alcohol that cannot be oxidized to a carboxylic acid. A more elaborate sequence is required. A more feasible, though longer, route is the addition of a tert-butylmagnesium chloride to p-tolylacetaldehyde to form 3,3-dimethyl-2-(p-tolyl)butan-1-ol, which can then be oxidized.

The following table outlines potential C-C bond-forming reactions.

| Reaction Type | Starting Material 1 | Starting Material 2 | Reagents | Product |

| Alkylation | p-Tolylacetonitrile | tert-Butyl bromide | 1. NaNH₂ or LDA; 2. tert-Butyl bromide | 3,3-Dimethyl-2-(p-tolyl)butanenitrile |

| Grignard Addition | p-Tolylacetaldehyde | tert-Butylmagnesium chloride | 1. Diethyl ether; 2. H₃O⁺ | 3,3-Dimethyl-2-(p-tolyl)butan-1-ol |

Once the carbon skeleton is assembled, the final step is often the formation or unmasking of the carboxylic acid group.

Hydrolysis of Nitriles: This is one of the most reliable methods for converting nitriles into carboxylic acids. lumenlearning.com The precursor, 3,3-dimethyl-2-(p-tolyl)butanenitrile, obtained from the alkylation of p-tolylacetonitrile, can be subjected to hydrolysis under either acidic or basic conditions. savemyexams.comchemguide.co.uk Heating the nitrile under reflux with aqueous acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH) followed by acidification yields the desired carboxylic acid. ntu.edu.sgchemistrysteps.com This two-step sequence of alkylation followed by hydrolysis is a powerful method for synthesizing α-substituted carboxylic acids. ntu.edu.sg

Oxidation of Alcohols or Aldehydes: The oxidation of primary alcohols to carboxylic acids is a fundamental transformation in organic synthesis. organic-chemistry.org If the synthesis proceeds via the intermediate 3,3-dimethyl-2-(p-tolyl)butan-1-ol, this primary alcohol can be oxidized to the target acid. nih.gov A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder, more selective reagents like pyridinium (B92312) dichromate (PDC). savemyexams.com A two-step, one-pot procedure using TEMPO and NaOCl followed by NaClO₂ is also an effective method for this conversion. nih.gov

Strategies for Incorporating the Tolu-4-yl Moiety at the Alpha-Position

The introduction of the tolu-4-yl group at the carbon atom adjacent to the carboxylic acid (the alpha-position) is a critical step in the synthesis of this compound. Several established methodologies in organic synthesis can be adapted for this purpose.

One primary strategy involves the α-arylation of a pre-existing butanoic acid derivative . This can be accomplished through modern cross-coupling reactions. For instance, an enolate derived from a 3,3-dimethylbutanoic acid ester can be coupled with an aryl halide, such as 4-iodotoluene (B166478) or 4-bromotoluene, using a palladium or copper catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Alternatively, the synthesis can commence from a molecule already containing the p-tolyl group. A common approach is the alkylation of a p-tolylacetic acid derivative . The acidic α-proton of p-tolylacetic acid ester can be removed by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This nucleophilic enolate can then react with an electrophile to introduce the remaining part of the carbon skeleton. However, direct alkylation to form the sterically hindered quaternary center is challenging. A more feasible approach would involve a multi-step sequence.

A third strategy involves a Grignard reaction . A Grignard reagent prepared from a p-tolyl halide (p-tolylmagnesium bromide) can be reacted with a suitable electrophile, such as an α-ketoester like ethyl 3,3-dimethyl-2-oxobutanoate. Subsequent reduction of the resulting tertiary alcohol and manipulation of the ester group would lead to the desired product.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is essential for maximizing the yield of this compound and ensuring high selectivity. This process involves systematically varying parameters such as temperature, solvent, catalyst, and reactant stoichiometry. scielo.brchemrxiv.org

For metal-catalyzed α-arylation reactions, key factors to optimize include:

Catalyst System : Screening different palladium or copper precursors and a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is necessary to find the most active and selective catalyst.

Solvent : Solvents like toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF) can influence catalyst solubility and reactivity. scielo.br

Temperature : Higher temperatures can increase reaction rates but may also lead to decomposition or side product formation. Finding the optimal temperature provides a balance between conversion and selectivity. chemrxiv.org

The following table illustrates a hypothetical optimization of a palladium-catalyzed α-arylation of a 3,3-dimethylbutanoate ester with 4-bromotoluene.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | NaOt-Bu | Toluene | 80 | 45 |

| 2 | Pd₂(dba)₃ | PPh₃ | NaOt-Bu | Toluene | 100 | 58 |

| 3 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 85 |

| 4 | Pd₂(dba)₃ | XPhos | LHMDS | Toluene | 100 | 72 |

| 5 | Pd₂(dba)₃ | XPhos | NaOt-Bu | Dioxane | 100 | 91 |

Asymmetric Synthetic Routes for Enantioselective Production

Producing a single enantiomer of this compound requires asymmetric synthesis, where a chiral influence directs the formation of one stereoisomer over the other.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org For the synthesis of α-aryl carboxylic acids, auxiliaries like Evans oxazolidinones or pseudoephedrine amides are commonly employed. wikipedia.orgnih.gov

The process typically involves:

Acylating the chiral auxiliary with 3,3-dimethylbutanoyl chloride.

Generating an enolate using a suitable base.

Performing a diastereoselective α-arylation reaction. The steric bulk of the auxiliary blocks one face of the enolate, forcing the aryl group to add to the opposite face.

Cleaving the auxiliary under mild conditions to release the chiral carboxylic acid.

| Entry | Chiral Auxiliary | Arylation Method | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Pd-catalyzed | 95:5 | 88 |

| 2 | (S)-(-)-4-Benzyl-2-oxazolidinone | Pd-catalyzed | 92:8 | 85 |

| 3 | (+)-Pseudoephedrine | Cu-catalyzed | 97:3 | 90 |

Chiral Catalyst-Mediated Enantioselective Transformations

This approach uses a substoichiometric amount of a chiral catalyst to generate the desired enantiomer, which is often more atom-economical than using chiral auxiliaries.

Asymmetric Alkylation of Glycine (B1666218) Equivalents : Glycine imine esters can serve as precursors for α-amino acids, and by extension, α-substituted carboxylic acids. nih.gov The asymmetric alkylation of a glycine imine, such as N-(diphenylmethylene)glycine tert-butyl ester, with a p-tolyl containing electrophile can be catalyzed by chiral phase-transfer catalysts. researchgate.net These catalysts, often derived from Cinchona alkaloids, create a chiral environment around the enolate, directing the alkylation to one face. researchgate.net Subsequent hydrolysis of the imine and deamination would yield the target carboxylic acid.

Asymmetric Hydrogenation of Alpha,Beta-Unsaturated Carboxylic Acid Precursors : An alternative strategy is the asymmetric hydrogenation of an α,β-unsaturated precursor, such as (E)-3,3-dimethyl-2-(tolu-4-yl)acrylic acid. Chiral transition metal catalysts, typically based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP, DuPhos), can deliver hydrogen across the double bond with high enantioselectivity. nih.gov This method effectively sets the stereocenter at the α-position.

| Method | Catalyst System | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|

| Asymmetric Alkylation | Pd(0) / Chiral Phosphine Ligand | 92 | 85 |

| Phase-Transfer Catalysis | Cinchona Alkaloid Derivative | 95 | 90 |

| Asymmetric Hydrogenation | [Rh(COD)(R,R-DuPhos)]BF₄ | 98 | 96 |

| Asymmetric Hydrogenation | Ru(OAc)₂((S)-BINAP) | 96 | 94 |

Enantioselective Organocatalysis in Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov For a molecule like this compound, an organocatalytic approach could involve the conjugate addition of a nucleophile to an α,β-unsaturated aldehyde in the presence of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether). scispace.com This would form a chiral aldehyde intermediate that could then be oxidized to the corresponding carboxylic acid. For example, a Michael addition of a p-tolyl nucleophile to 3,3-dimethylacrolein could be a potential route, where the catalyst controls the stereochemistry of the newly formed C-C bond. researchgate.net

Biocatalytic Approaches to Synthesis and Resolution

Biocatalysis leverages enzymes for chemical transformations, often offering high selectivity under mild conditions. For the production of enantiomerically pure this compound, the most common biocatalytic approach is kinetic resolution.

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product. Lipases are frequently used for the resolution of carboxylic acids and their esters. almacgroup.com

A typical process involves:

Synthesizing a racemic mixture of the methyl or ethyl ester of this compound.

Treating the racemic ester with a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B) in a buffered aqueous solution.

The lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, while leaving the other enantiomer of the ester largely untouched.

The resulting mixture of the enantiopure ester and the enantiopure carboxylic acid can then be easily separated by extraction.

This method can provide access to both enantiomers of the target compound with high optical purity. almacgroup.com

Enzyme-Catalyzed Kinetic Resolutions of Racemic Mixtures (e.g., Hydrolase-Mediated Ester Hydrolysis or Amide Formation)

Enzyme-catalyzed kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. This method relies on the differential rate of reaction of two enantiomers with an enzyme, leading to the separation of a slower-reacting enantiomer from a faster-reacting product. Hydrolases, such as lipases and esterases, are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and operational simplicity. almacgroup.com

For the resolution of a racemic mixture of this compound, a common approach involves the enantioselective hydrolysis of its corresponding ester. In this process, the racemic ester is exposed to a hydrolase in an aqueous or biphasic system. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. Subsequent separation of the resulting acid and the unreacted ester yields both enantiomers of the target compound.

Key factors influencing the success of this resolution include the choice of enzyme, the nature of the ester group, reaction temperature, and the solvent system. For instance, lipases such as Candida antarctica lipase B (CALB) and lipases from Pseudomonas species have demonstrated high efficacy in the resolution of various 2-arylalkanoic acids. almacgroup.com The enantioselectivity of the hydrolysis can be significantly affected by the steric and electronic properties of the substrate.

The efficiency of a kinetic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. High E-values (typically >100) are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at around 50% conversion.

Table 1: Illustrative Data for Hydrolase-Mediated Kinetic Resolution of Racemic 2-Arylalkanoic Acid Esters

| Enzyme Source | Substrate | Conversion (%) | Product ee (%) | E-value |

| Candida antarctica Lipase B | Ethyl 2-phenylpropanoate | 50 | >99 (S)-acid | >200 |

| Pseudomonas cepacia Lipase | Methyl 2-(4-isobutylphenyl)propanoate | 48 | 95 (S)-acid | 150 |

| Pseudomonas fluorescens Lipase | Ethyl 3-phenylbutanoate | 50 | 98 (S)-acid | >200 almacgroup.com |

Note: This table presents representative data for structurally related compounds to illustrate the potential outcomes for the kinetic resolution of this compound esters.

Whole-Cell Biotransformations for Chiral Precursor Synthesis

Whole-cell biotransformations offer a valuable alternative to the use of isolated enzymes, providing a more cost-effective and robust catalytic system. nih.gov In this approach, entire microbial cells, such as bacteria or yeast, are used to perform a desired chemical transformation. These cells contain a variety of enzymes that can act in concert to produce a chiral product, often with high stereoselectivity. mdpi.com

For the synthesis of a chiral precursor to this compound, a whole-cell biotransformation could be employed for the asymmetric reduction of a prochiral ketone. For example, the reduction of a suitable α-keto ester precursor could yield a chiral α-hydroxy ester, which can then be chemically converted to the target carboxylic acid. The stereochemical outcome of the reduction is dependent on the specific enzymes present in the microorganism and can often be influenced by manipulating the reaction conditions. mdpi.com

The advantages of using whole-cell systems include the in situ regeneration of cofactors (such as NADH or NADPH) required for many enzymatic reactions, which can be a significant cost factor when using isolated enzymes. sciforschenonline.org Furthermore, the enzymes are protected within their natural cellular environment, which can enhance their stability and longevity.

Table 2: Examples of Whole-Cell Biotransformations for the Synthesis of Chiral Alcohols

| Microorganism | Substrate | Product | Conversion (%) | Product ee (%) |

| Saccharomyces cerevisiae | Ethyl benzoylformate | (R)-Ethyl mandelate | >95 | >99 |

| Lactobacillus paracasei | Acetophenone | (S)-1-Phenylethanol | >99 | >99 researchgate.net |

| Pichia glucozyma | 2-Octanone | (R)-2-Octanol | 95 | >99 nih.gov |

Note: This table provides examples of whole-cell mediated reductions of prochiral ketones to illustrate the potential for synthesizing chiral precursors for this compound.

Enzymatic Derivatization for Downstream Chiral Separation

Enzymatic derivatization can be a useful tool in the context of chiral separation, particularly for analytical purposes to determine enantiomeric purity. While not a synthetic method in itself, it is a crucial step in the development and optimization of chiral syntheses. This technique involves reacting the enantiomeric mixture with a chiral derivatizing agent, often facilitated by an enzyme, to form diastereomers. These diastereomers possess different physical properties and can be separated using standard chromatographic techniques, such as high-performance liquid chromatography (HPLC) on an achiral stationary phase.

In the case of this compound, the carboxylic acid functional group can be esterified with a chiral alcohol in the presence of a lipase. The resulting diastereomeric esters can then be separated and quantified to determine the enantiomeric composition of the original acid mixture. This method is highly sensitive and can be used to monitor the progress of a kinetic resolution or to assess the enantiopurity of a product from an asymmetric synthesis.

The choice of the chiral derivatizing agent is critical and depends on the analyte and the analytical method. The reaction should proceed to completion without racemization of the analyte or the derivatizing agent.

Multi-Component Reactions in the Synthesis of Substituted Butanoic Acids

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov This approach is highly convergent and atom-economical, offering significant advantages in terms of efficiency and sustainability over traditional multi-step syntheses.

While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the core structure of α-arylated carboxylic acids. For example, variations of the Ugi or Passerini reactions, which are well-known MCRs, could potentially be adapted. An Ugi four-component reaction, for instance, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, it may be possible to assemble a scaffold that can be further elaborated to the target molecule.

A hypothetical MCR approach could involve the reaction of p-tolualdehyde, an amine, an isocyanide, and a carboxylic acid component that introduces the bulky 3,3-dimethylbutanoyl moiety or a precursor thereof. The resulting product would contain the α-aryl and amino functionalities, which could then be transformed into the desired butanoic acid structure through subsequent chemical modifications.

The development of novel MCRs is an active area of research, and photocatalyzed MCRs have emerged as a promising strategy for the synthesis of α-arylated carboxylic acids from readily available starting materials. nih.govrsc.org These reactions often proceed under mild conditions and can tolerate a wide range of functional groups.

Chemical Transformations and Derivative Synthesis of 3,3 Dimethyl 2 Tolu 4 Yl Butanoic Acid

Esterification Reactions

Esterification of 3,3-dimethyl-2-(tolu-4-yl)butanoic acid can be achieved through several established methods to yield a variety of alkyl and aryl esters. These reactions are fundamental in modifying the polarity and reactivity of the parent acid.

Synthesis of Alkyl and Aryl Esters

The most common method for the synthesis of simple alkyl esters from carboxylic acids is the Fischer-Speier esterification. researchgate.netyoutube.comyoutube.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct is typically removed, or a large excess of the alcohol is used. For instance, the reaction of this compound with methanol (B129727) under acidic conditions would yield methyl 3,3-dimethyl-2-(tolu-4-yl)butanoate.

| Reactant (Alcohol) | Product | Reaction Conditions |

| Methanol | Methyl 3,3-dimethyl-2-(tolu-4-yl)butanoate | Acid catalyst (e.g., H₂SO₄), heat |

| Ethanol | Ethyl 3,3-dimethyl-2-(tolu-4-yl)butanoate | Acid catalyst (e.g., H₂SO₄), heat |

| Phenol | Phenyl 3,3-dimethyl-2-(tolu-4-yl)butanoate | Acid catalyst (e.g., H₂SO₄), heat |

This table presents plausible reaction schemes based on general chemical principles of Fischer esterification, as specific experimental data for this compound was not found in the searched literature.

Alternatively, for more sterically hindered alcohols or to avoid the harsh conditions of acid catalysis, the carboxylic acid can be first converted to its more reactive acid chloride. orgsyn.orggoogle.comorgsyn.orggoogle.commasterorganicchemistry.comlibretexts.orgnih.govchemicalbook.com Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride effectively produces 3,3-dimethyl-2-(p-tolyl)butanoyl chloride. orgsyn.orgorgsyn.org This acid chloride can then be reacted with a wide range of alcohols and phenols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to afford the corresponding esters in high yields.

Formation of Activated Esters for Further Transformations

For applications such as peptide synthesis or the formation of amide bonds under mild conditions, the carboxylic acid can be converted into an "activated ester." nih.gov These esters contain a good leaving group, which facilitates nucleophilic attack by an amine. Common activating agents include N-hydroxysuccinimide (NHS) and various substituted phenols like p-nitrophenol. The reaction is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents facilitate the formation of the activated ester by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then displaced by the alcohol portion of the activating agent.

| Activating Agent | Coupling Reagent | Product (Activated Ester) |

| N-Hydroxysuccinimide | DCC or EDC | N-Succinimidyl 3,3-dimethyl-2-(p-tolyl)butanoate |

| p-Nitrophenol | DCC or EDC | p-Nitrophenyl 3,3-dimethyl-2-(p-tolyl)butanoate |

This table illustrates the formation of activated esters, a common strategy in organic synthesis, applied to this compound. Specific literature detailing these particular reactions was not identified.

Amidation and Peptide Coupling Reactions

The carboxyl group of this compound can be readily converted into a variety of amide derivatives, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Primary, Secondary, and Tertiary Amides

The most direct method for amide formation involves the reaction of the carboxylic acid with an amine. However, this direct reaction requires high temperatures and is often inefficient. A more practical approach involves the initial conversion of the carboxylic acid to its acid chloride, as described previously. orgsyn.orgorgsyn.org The resulting 3,3-dimethyl-2-(p-tolyl)butanoyl chloride can then be treated with ammonia (B1221849) to yield the primary amide, a primary amine for a secondary amide, or a secondary amine for a tertiary amide. organic-chemistry.orgyoutube.comyoutube.com

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acid chloride. Reagents such as DCC, EDC, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are commonly used. These reagents activate the carboxylic acid in situ, allowing for a facile reaction with the amine under mild conditions.

| Amine | Coupling Method | Product |

| Ammonia | Acid Chloride or Coupling Agent | 3,3-Dimethyl-2-(p-tolyl)butanamide |

| Methylamine | Acid Chloride or Coupling Agent | N-Methyl-3,3-dimethyl-2-(p-tolyl)butanamide |

| Dimethylamine | Acid Chloride or Coupling Agent | N,N-Dimethyl-3,3-dimethyl-2-(p-tolyl)butanamide |

The synthesis of amides from carboxylic acids is a fundamental organic transformation. The examples in this table are based on established chemical principles, as specific experimental data for the target compound were not available in the provided search results.

Formation of Hydrazides

Hydrazides can be synthesized by reacting the corresponding ester or acid chloride of this compound with hydrazine (B178648) hydrate. google.com The reaction with the acid chloride is generally more vigorous and proceeds readily. The resulting 3,3-dimethyl-2-(p-tolyl)butanehydrazide is a useful intermediate for the synthesis of various heterocyclic compounds.

Reduction Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be reduced to a primary alcohol, 3,3-dimethyl-2-(p-tolyl)butan-1-ol. This transformation is typically accomplished using powerful reducing agents.

Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of carboxylic acids. youtube.com The reaction is usually carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the initial deprotonation of the carboxylic acid by the hydride, followed by the reduction of the resulting carboxylate salt. A subsequent acidic workup is required to protonate the intermediate alkoxide and liberate the primary alcohol.

Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is another powerful reagent for the reduction of carboxylic acids. google.com Borane is generally more chemoselective than LiAlH₄ and will typically not reduce esters, amides, or nitriles under the same conditions, making it a valuable tool in the presence of these functional groups. The reaction proceeds through the formation of a triacyloxyborane intermediate, which is then further reduced to the alcohol.

| Reducing Agent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 3,3-Dimethyl-2-(p-tolyl)butan-1-ol |

| Borane (BH₃·THF or BH₃·SMe₂) | Tetrahydrofuran (THF) | 3,3-Dimethyl-2-(p-tolyl)butan-1-ol |

This table outlines standard reduction methods for carboxylic acids. While these are common and effective procedures, specific literature detailing the reduction of this compound was not found.

Conversion to Primary Alcohols

The carboxylic acid moiety of this compound can be reduced to a primary alcohol, 3,3-dimethyl-2-(p-tolyl)butan-1-ol. This transformation is typically achieved using powerful reducing agents that are capable of reducing carboxylic acids.

Key Research Findings:

Lithium Aluminum Hydride (LiAlH₄): This is a common and highly effective reagent for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and hydrolyze the intermediate aluminum alkoxide salts.

Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another powerful reducing agent that selectively reduces carboxylic acids in the presence of other functional groups like esters. The reaction is generally milder than with LiAlH₄.

The general scheme for this reduction is presented below:

Table 1: Reagents for Conversion to Primary Alcohol

| Reagent | Solvent | Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Anhydrous, followed by aqueous workup | 3,3-dimethyl-2-(p-tolyl)butan-1-ol |

| Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | Anhydrous | 3,3-dimethyl-2-(p-tolyl)butan-1-ol |

Access to Aldehyde Intermediates

The synthesis of the corresponding aldehyde, 3,3-dimethyl-2-(p-tolyl)butanal, from the carboxylic acid requires a partial reduction. This is often challenging as many reagents will reduce the acid all the way to the primary alcohol. A more common and controllable approach is a two-step process involving the initial reduction to the primary alcohol followed by its selective oxidation.

Key Research Findings:

Partial Reduction: Certain specialized, sterically hindered reducing agents can directly convert carboxylic acids to aldehydes, though this is less common. More frequently, the carboxylic acid is first converted to a more reactive derivative (like an acid chloride or an ester) which can then be reduced to the aldehyde using milder reducing agents.

Oxidation of the Primary Alcohol: A more reliable method is the oxidation of 3,3-dimethyl-2-(p-tolyl)butan-1-ol. Reagents such as Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation, ensuring the reaction stops at the aldehyde stage without over-oxidation to the carboxylic acid. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, is another mild and effective method. harvard.edu

Table 2: Synthetic Routes to Aldehyde Intermediate

| Starting Material | Reagent(s) | Conditions | Product |

| 3,3-dimethyl-2-(p-tolyl)butan-1-ol | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (CH₂Cl₂) | 3,3-dimethyl-2-(p-tolyl)butanal |

| 3,3-dimethyl-2-(p-tolyl)butan-1-ol | Dess-Martin periodinane | Anhydrous dichloromethane (CH₂Cl₂) | 3,3-dimethyl-2-(p-tolyl)butanal |

| 3,3-dimethyl-2-(p-tolyl)butan-1-ol | 1. (COCl)₂, DMSO 2. Triethylamine | Low temperature (-78 °C to rt) | 3,3-dimethyl-2-(p-tolyl)butanal |

Reactions Involving the Aromatic Ring

The tolu-4-yl group provides a site for various aromatic substitution and modification reactions.

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

The aromatic ring of this compound contains two substituents: a methyl group and a bulky alkyl group at the para position relative to each other. Both are alkyl groups and therefore act as activating, ortho, para-directing groups. masterorganicchemistry.com Since the para position is occupied, electrophilic substitution will be directed to the positions ortho to the methyl group (C3 and C5).

Key Research Findings:

Halogenation: Bromination or chlorination can be achieved using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. The substitution is expected to occur at the positions ortho to the methyl group.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) will introduce a nitro group (-NO₂) onto the aromatic ring, again at the positions ortho to the methyl group.

Table 3: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2-(3-Bromo-4-methylphenyl)-3,3-dimethylbutanoic acid |

| Nitration | HNO₃, H₂SO₄ | 3,3-Dimethyl-2-(4-methyl-3-nitrophenyl)butanoic acid |

Oxidation of the Tolu-4-yl Methyl Group

The benzylic methyl group on the aromatic ring can be oxidized to a carboxylic acid group. This reaction requires a strong oxidizing agent and typically harsh conditions.

Key Research Findings:

Potassium Permanganate (B83412) (KMnO₄): A hot, alkaline solution of potassium permanganate is a classic reagent for oxidizing alkyl groups attached to an aromatic ring to a carboxylic acid. chemspider.com Subsequent acidification protonates the carboxylate salt to yield the dicarboxylic acid product.

Chromic Acid (H₂CrO₄): Generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid, chromic acid can also effect this transformation.

This oxidation would yield 4-(1-carboxy-2,2-dimethylpropyl)benzoic acid, a potentially useful dicarboxylic acid intermediate.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov To utilize these reactions, the aromatic ring of this compound must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This can be achieved via the electrophilic halogenation described in section 4.4.1.

Key Research Findings:

Suzuki Coupling: A halogenated derivative (e.g., 2-(3-bromo-4-methylphenyl)-3,3-dimethylbutanoic acid) could be coupled with an organoboron compound (a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, creating biaryl structures or introducing other alkyl or vinyl groups. libretexts.org

Heck Coupling: The same aryl halide derivative can react with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond between the aromatic ring and one of the sp² carbons of the alkene. youtube.com

These reactions significantly expand the synthetic utility of the molecule, allowing for the construction of more complex structures. youtube.comyoutube.com

Transformations at the Alpha-Carbon (C2)

The alpha-carbon (C2), being adjacent to the carboxyl group, is activated for deprotonation. The resulting enolate can then act as a nucleophile, allowing for the introduction of various functional groups at this position.

Key Research Findings:

Deprotonation and Alkylation: The carboxylic acid can be deprotonated at the alpha-position using a strong base like lithium diisopropylamide (LDA) at low temperatures. This typically requires two equivalents of the base, one to deprotonate the acidic carboxyl proton and the second to deprotonate the alpha-carbon. The resulting dianion can then react with an electrophile, such as an alkyl halide, to form a new carbon-carbon bond at the C2 position.

Halogenation: In the presence of a base, the alpha-carbon can be halogenated. The Hell-Volhard-Zelinsky reaction, which involves treating the carboxylic acid with Br₂ and a catalytic amount of PBr₃, is a classic method for alpha-bromination.

These transformations allow for further structural diversification by modifying the carbon skeleton adjacent to the carboxyl group.

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a fundamental transformation of carboxylic acids. For α-arylalkanoic acids like this compound, this reaction typically requires significant energy input or specific catalytic systems due to the strength of the carbon-carbon bond between the carboxylic acid and the alpha-carbon.

Thermal Decarboxylation: Simple thermal decarboxylation of 2-arylalkanoic acids is generally challenging and requires high temperatures, often leading to a mixture of products. The presence of the bulky 3,3-dimethylbutyl group in the target molecule is expected to further hinder this process due to steric strain in the transition state.

Photocatalytic Decarboxylation: Recent advancements in photoredox catalysis have enabled the decarboxylation of carboxylic acids under mild conditions. rsc.orgnih.gov These methods typically involve the generation of a radical intermediate through a single-electron transfer process, followed by the loss of CO2. While specific studies on this compound are not prevalent, the general mechanism is applicable. The resulting alkyl radical can then be trapped by a suitable reagent.

Oxidative Decarboxylation: Oxidative decarboxylation provides a pathway to carbonyl compounds from arylacetic acids. chemrevlett.com Various oxidizing agents and catalytic systems, including metal-based catalysts and metal-free reagents, can effect this transformation. ias.ac.in For this compound, oxidative decarboxylation would be expected to yield 1-(tolu-4-yl)-2,2-dimethylpropan-1-one.

Below is a table summarizing representative decarboxylation methods applicable to arylalkanoic acids, which could be adapted for this compound.

| Method | Catalyst/Reagent | Conditions | Product Type | Ref. |

| Photocatalytic | Acridine photocatalyst | Visible light, H-atom donor | Alkane | nih.gov |

| Oxidative | K2S2O8/H2O | Open air | Aldehyde/Ketone | chemrevlett.com |

| Oxidative | Singlet molecular oxygen | KOH, CHCl3 | Carbonyl compound | ias.ac.in |

Epimerization and Racemization Pathways

The stereocenter at the α-position of this compound is susceptible to epimerization and racemization, processes that involve the inversion of the stereochemical configuration. These pathways are of particular interest in the context of stereoselective synthesis and the resolution of racemic mixtures.

Base-Catalyzed Epimerization/Racemization: Base-catalyzed racemization is a common process for α-arylalkanoic acids. The mechanism involves the deprotonation of the α-hydrogen to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of enantiomers. The rate of this process is dependent on the strength of the base, the solvent, and the temperature. The steric hindrance from the adjacent tert-butyl group in this compound may influence the rate of both deprotonation and reprotonation.

Acid-Catalyzed Racemization: While less common for carboxylic acids themselves, acid-catalyzed racemization can occur, particularly for their ester derivatives. The mechanism typically involves the formation of a ketene (B1206846) acetal (B89532) intermediate. For sterically hindered compounds, these conditions may require elevated temperatures.

The table below outlines general conditions for the racemization of α-arylalkanoic acids, which could be applicable to this compound.

| Method | Catalyst/Reagent | Conditions | Notable Features | Ref. |

| Base-Catalyzed | Strong base (e.g., NaOH) | Elevated temperatures | Common for profen-type drugs | |

| Acid-Catalyzed | Arylboronic acid, Oxalic acid | Ketone solvent, 40-60 °C | Effective for secondary benzylic alcohols |

Advanced Analytical Methodologies for Characterization of 3,3 Dimethyl 2 Tolu 4 Yl Butanoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,3-Dimethyl-2-(tolu-4-yl)butanoic acid is predicted to exhibit several distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The protons on the p-substituted aromatic ring will likely appear as two doublets in the aromatic region (7.0-7.5 ppm), characteristic of an AA'BB' spin system. The methyl protons on the toluene (B28343) ring would resonate as a singlet around 2.3 ppm. The single proton at the chiral center (C2) is expected to be a singlet at approximately 3.0-3.5 ppm. The nine protons of the tert-butyl group are predicted to appear as a sharp singlet around 1.0 ppm due to their magnetic equivalence.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, a total of 10 distinct signals are anticipated in the broadband decoupled spectrum. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically appearing between 170-185 ppm. The aromatic carbons will resonate in the 120-140 ppm region. The quaternary carbon of the tert-butyl group is expected around 35-45 ppm, while the methyl carbons of this group will be observed further upfield. The chiral C2 carbon is predicted to be in the 50-60 ppm range. The methyl carbon of the toluyl group will have a characteristic shift of approximately 21 ppm.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons are not observed in DEPT-135 spectra. This technique would confirm the assignments of the various carbon signals in this compound.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad s | 1H | -COOH |

| ~7.2 | d | 2H | Ar-H |

| ~7.1 | d | 2H | Ar-H |

| ~3.2 | s | 1H | CH-COOH |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.0 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type |

| ~178 | C=O |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~55 | CH |

| ~38 | C |

| ~27 | C(CH₃)₃ |

| ~21 | Ar-CH₃ |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would unequivocally link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the methine proton to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity of the molecular skeleton. For example, correlations would be expected between the tert-butyl protons and the quaternary carbon, as well as the C2 and C3 carbons. Correlations from the aromatic protons to the benzylic-type C2 carbon would also be anticipated.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For a chiral molecule like this compound, NOESY or ROESY could potentially be used to investigate the preferred conformation and the relative stereochemistry of its derivatives.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₈O₂), the expected exact mass can be calculated. HRMS analysis would provide an experimental mass measurement that can be compared to the theoretical value, typically with a mass accuracy of less than 5 ppm, thereby confirming the molecular formula.

Expected HRMS Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 207.1385 |

| [M+Na]⁺ | 229.1204 |

| [M-H]⁻ | 205.1229 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed just below and above 3000 cm⁻¹, respectively.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 | O-H stretch | Carboxylic Acid |

| ~2960 | C-H stretch | Aliphatic |

| ~3030 | C-H stretch | Aromatic |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1450-1600 | C=C stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). The p-tolyl group in this compound acts as a chromophore. The benzene (B151609) ring is expected to exhibit characteristic absorption bands in the UV region. Typically, substituted benzene rings show a primary band (E2-band) around 200-220 nm and a secondary, fine-structured band (B-band) around 250-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern.

Expected UV-Vis Absorption Maxima

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~220 nm | π → π | Aromatic Ring |

| ~265 nm | π → π | Aromatic Ring |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. For a molecule to be CD-active, it must be chiral and possess a chromophore that absorbs light in the accessible spectral region. In this compound, the tolyl group acts as the primary chromophore, absorbing in the UV region.

The asymmetric environment of the stereogenic center at the C2 position induces a CD signal. The resulting spectrum, a plot of differential absorbance (ΔA) versus wavelength, is unique for each enantiomer, displaying a mirror-image relationship. A positive or negative Cotton effect in the CD spectrum can be correlated to the absolute configuration (R or S) of the chiral center.

However, the empirical assignment of absolute configuration directly from the CD spectrum can be challenging. Modern approaches combine experimental CD spectroscopy with quantum chemical calculations. nih.gov The theoretical CD spectrum for a known configuration (e.g., the R-enantiomer) is calculated using methods like Density Functional Theory (DFT). By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized compound can be unambiguously determined. nih.gov In some cases, derivatization of the carboxylic acid can be employed to introduce additional chromophores, which may simplify the spectral analysis or shift the CD signals to a more convenient wavelength region. msu.edu

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for determining the chemical purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose, while Gas Chromatography (GC) can be applied following suitable derivatization.

Direct separation of enantiomers is most effectively achieved using chiral HPLC. chromatographyonline.com This technique relies on a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation. phenomenex.com The development of a robust HPLC method for this compound requires careful optimization of the stationary phase, mobile phase, and detection parameters.

The selection of the CSP is the most critical parameter for achieving enantioseparation. For α-arylalkanoic acids like the target compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and high success rate. researchgate.net

Stationary Phases: Immobilized polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. Phases like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolving power for a wide range of chiral acids. chromatographyonline.comresearchgate.net The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions with the aromatic ring, and steric hindrance, where the bulky tert-butyl group of the analyte would play a significant role.

Mobile Phases: The choice of mobile phase depends on the CSP and the desired chromatographic mode.

Normal-Phase Mode: This mode often provides superior selectivity for chiral separations on polysaccharide CSPs. A typical mobile phase consists of a non-polar solvent like n-hexane mixed with a polar alcohol modifier such as 2-propanol or ethanol. chromatographyonline.comakjournals.com To ensure good peak shape and prevent ionization of the carboxylic acid, a small amount of a strong acid, like trifluoroacetic acid (TFA), is typically added. chromatographyonline.com

Reversed-Phase Mode: For use with aqueous mobile phases, specialized columns (e.g., Chiralcel® OD-RH) are available. The mobile phase usually comprises a mixture of water (with a buffer like phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com

Table 1: Potential HPLC Stationary and Mobile Phase Combinations

| Stationary Phase (CSP) | Chromatographic Mode | Typical Mobile Phase Composition | Modifier |

|---|---|---|---|

| Chiralcel® OD-H | Normal-Phase | n-Hexane / 2-Propanol (e.g., 90:10, v/v) | 0.1% Trifluoroacetic Acid (TFA) |

| Chiralpak® AD-H | Normal-Phase | n-Hexane / Ethanol (e.g., 85:15, v/v) | 0.1% Trifluoroacetic Acid (TFA) |

| Chiralcel® OJ-H | Normal-Phase | n-Hexane / 2-Propanol (e.g., 95:5, v/v) | 0.1% Acetic Acid |

While isocratic elution (constant mobile phase composition) is often preferred for chiral separations to maximize resolution, gradient elution can be advantageous for method development and for analyzing samples containing impurities with a wide range of polarities. A gradient program systematically increases the concentration of the more polar solvent (the "strong" solvent) in the mobile phase over time. This reduces the analysis time by quickly eluting strongly retained components after the peaks of interest have eluted.

For a normal-phase method, a gradient could start with a low percentage of alcohol in hexane (B92381) and gradually increase it. This would be useful for screening for potential synthesis byproducts.

Table 2: Example of a Normal-Phase Gradient Elution Program

| Time (min) | % n-Hexane (with 0.1% TFA) | % 2-Propanol (with 0.1% TFA) | Flow Rate (mL/min) |

|---|---|---|---|

| 0.0 | 95.0 | 5.0 | 1.0 |

| 15.0 | 95.0 | 5.0 | 1.0 |

| 20.0 | 70.0 | 30.0 | 1.0 |

| 25.0 | 70.0 | 30.0 | 1.0 |

| 25.1 | 95.0 | 5.0 | 1.0 |

The choice of detector is crucial for sensitivity, selectivity, and obtaining structural information.

Photodiode Array (PDA) Detector: This is the most common and suitable detector for this compound. The tolyl group acts as a strong chromophore, allowing for sensitive detection in the UV range (typically around 220-270 nm). phenomenex.com A key advantage of PDA detectors is their ability to acquire the full UV-Vis spectrum for each peak, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities. foodsafety.institutegentechscientific.com

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. phenomenex.com An MS detector confirms the identity of the analyte by measuring its mass-to-charge ratio (m/z). It is also exceptionally powerful for identifying and characterizing unknown impurities and degradation products by providing their molecular weights. foodsafety.institute

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can detect any analyte that is less volatile than the mobile phase. While it could be used, it is generally less sensitive than UV or MS detectors and would not be the primary choice for this compound, which has a strong UV chromophore.

Table 3: Comparison of HPLC Detectors

| Detector Type | Principle | Selectivity | Sensitivity | Key Advantage for this Compound |

|---|---|---|---|---|

| Photodiode Array (PDA) | UV-Vis Absorbance | Selective (for chromophores) | High | Ideal due to the tolyl chromophore; provides spectral data for peak purity. gentechscientific.com |

| Mass Spectrometry (MS) | Mass-to-charge ratio | Highly Selective | Very High | Provides definitive molecular weight confirmation for the analyte and impurities. phenomenex.com |

| Evaporative Light Scattering (ELSD) | Light scattering of non-volatile analyte particles | Universal | Moderate | Not preferred, but can detect non-UV absorbing impurities. |

Direct analysis of carboxylic acids by Gas Chromatography (GC) is generally not feasible due to their low volatility and high polarity, which leads to poor peak shape and thermal degradation. colostate.edu Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and thermally stable ester.

Common derivatization agents for carboxylic acids include:

Diazomethane: Reacts quickly to form methyl esters.

BF₃/Methanol: An effective reagent for creating methyl esters.

Silylating agents (e.g., BSTFA): Form trimethylsilyl (B98337) (TMS) esters.

Once derivatized, the resulting ester can be analyzed on a GC system. For the separation of enantiomers, a chiral GC column (e.g., based on cyclodextrin (B1172386) derivatives) would be used. This approach allows for the determination of the enantiomeric excess of the volatile derivative. Alternatively, the acid can be derivatized with a chiral alcohol to form diastereomeric esters, which can then be separated on a standard achiral GC column. acs.org

Table 4: GC Derivatization and Analysis Strategy

| Derivatization Agent | Derivative Formed | GC Column Type for Chiral Separation | Comments |

|---|---|---|---|

| Diazomethane or BF₃/Methanol | Methyl Ester | Chiral (e.g., Cyclodextrin-based) | A common and effective method for making the analyte volatile. colostate.edu |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ester | Chiral (e.g., Cyclodextrin-based) | Forms a thermally stable and volatile derivative. |

Chiral Chromatography for Enantiomeric Separations

Chiral chromatography is the cornerstone for resolving racemic mixtures into their individual enantiomers. For acidic compounds like this compound, which belongs to the broader class of aryl-substituted carboxylic acids, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, allowing for their separation. nih.gov

The success of a chiral separation is almost entirely dependent on the selection of an appropriate Chiral Stationary Phase (CSP). Over decades of research, several classes of CSPs have been developed, each with unique chiral recognition capabilities. For the resolution of chiral carboxylic acids, Pirkle-type and polysaccharide-based CSPs are particularly prominent. hplcmart.comnih.gov

Pirkle-Type CSPs: These "brush-type" phases are based on small, chiral molecules covalently bonded to a silica support. nih.govregistech.com They often feature π-electron acceptor or π-electron donor moieties. For an analyte like this compound, the toluyl group can act as a π-donor, interacting with a π-acceptor CSP such as one based on 3,5-dinitrobenzoyl phenylglycine. hplc.eu These interactions, supplemented by hydrogen bonding and steric hindrance, contribute to chiral recognition. A key advantage of Pirkle-type columns is their durability due to the covalent bonding of the selector to the silica matrix. hplcmart.comhplc.eu

Polysaccharide-Based CSPs: This class of CSPs, primarily derivatives of cellulose and amylose coated or immobilized on silica gel, is the most widely used for enantiomeric separations. nih.govresearchgate.net The chiral selectors are typically carbamate (B1207046) or benzoate (B1203000) derivatives of the polysaccharide backbone. nih.gov The chiral recognition mechanism is complex, involving hydrogen bonds, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure. mdpi.com For arylpropionic acids, studies have shown that columns like Chiralpak® AD (amylose-based) and Chiralcel® OJ (cellulose-based) are highly effective. nih.govovid.com Immobilized polysaccharide CSPs represent a significant advancement, as they are compatible with a wider range of organic solvents that are "forbidden" for coated phases, thereby expanding the possibilities for method development. researchgate.netnih.gov

Protein-Based CSPs: Columns using immobilized proteins, such as human serum albumin (HSA), can resolve the enantiomers of many carboxylic acids directly without derivatization. hplcmart.comhplc.eu The separation is based on the principles of affinity chromatography, mimicking the stereoselective binding that occurs in biological systems.

The following table summarizes the major types of CSPs applicable to the separation of chiral acids.

Table 1: Overview of Chiral Stationary Phases for Carboxylic Acid Resolution

| CSP Type | Chiral Selector Principle | Common Examples | Primary Interactions | Advantages |

|---|---|---|---|---|

| Pirkle-Type | Small π-acidic or π-basic molecules | (R,R)-Whelk-O® 1, DNB-Phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | High durability, predictable elution order inversion. hplcmart.comhplc.eu |

| Polysaccharide | Helical polymers of cellulose or amylose derivatives | Chiralcel® OD, Chiralpak® AD, Chiralpak® IA (immobilized) | Hydrogen bonding, dipole-dipole, steric inclusion. nih.govresearchgate.net | Broad applicability, high success rate. |

| Protein-Based | Immobilized proteins | Human Serum Albumin (HSA) | Hydrophobic and electrostatic interactions. hplcmart.comhplc.eu | Direct separation of underivatized acids. |

Preparative-Scale Chiral Resolution Techniques

Once an effective analytical separation is developed, the method can be scaled up to isolate gram-to-kilogram quantities of pure enantiomers. This is crucial for further pharmacological studies and as a step in asymmetric synthesis. Preparative-scale HPLC and, increasingly, Supercritical Fluid Chromatography (SFC) are the methods of choice. ovid.comselvita.com

SFC, in particular, has emerged as a powerful "green" alternative for preparative chiral separations. selvita.com It uses supercritical carbon dioxide as the main mobile phase, which significantly reduces the consumption of organic solvents. selvita.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations at lower pressures compared to HPLC, leading to higher throughput. selvita.comchromatographyonline.com

For compounds structurally similar to this compound, such as 2,2-dimethyl-3-aryl-propanoic acids, preparative SFC has been successfully applied. nih.govovid.com Research has demonstrated the resolution of these compounds on polysaccharide-based columns (Chiralpak® AD-H and Chiralcel® OJ-H) using a mobile phase of carbon dioxide with methanol as a co-solvent. nih.govovid.com Notably, these separations can often be achieved without the use of acidic additives like trifluoroacetic acid, which simplifies product workup. nih.gov

The table below illustrates typical parameters for a preparative SFC separation based on published methods for analogous compounds. nih.govovid.com

Table 2: Example Parameters for Preparative SFC of a Racemic Aryl-Substituted Butanoic Acid Derivative

| Parameter | Condition |

|---|---|

| Instrument | Preparative SFC System |

| Column | Chiralpak® AD-H or Chiralcel® OJ-H (250 x 30 mm, 5 µm) |

| Mobile Phase | CO₂ / Methanol |

| Flow Rate | 100-150 g/min |

| Temperature | 35-40 °C |

| Back Pressure | 120-150 bar |

| Detection | UV at 254 nm |

| Sample Loading | Stacked injections of concentrated sample solution |

X-ray Crystallography for Solid-State Structural Analysis

While chiral chromatography is essential for separating enantiomers, it does not provide information about the absolute three-dimensional structure of the molecule. Single-crystal X-ray diffraction is the definitive, unambiguous technique for determining the solid-state structure of crystalline compounds. researchgate.net This method provides precise coordinates of every atom in the crystal lattice, allowing for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netmdpi.com

For a novel chiral compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal of its characterization. The process involves growing a high-quality crystal, mounting it on a diffractometer, and bombarding it with X-rays. mdpi.com The resulting diffraction pattern is mathematically analyzed to generate a three-dimensional electron density map, from which the molecular structure is solved. researchgate.net

A critical outcome of this analysis for a chiral molecule is the determination of the Flack parameter, which confirms the absolute stereochemistry (i.e., whether the enantiomer is R or S). This experimental confirmation is vital and cannot be achieved by chromatography or standard spectroscopic techniques alone. The crystal structure also reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the molecular packing in the solid state. mdpi.com Although a published crystal structure for this compound is not available in the public domain as of this writing, X-ray crystallography remains the gold standard for its eventual and complete structural elucidation. researchgate.net